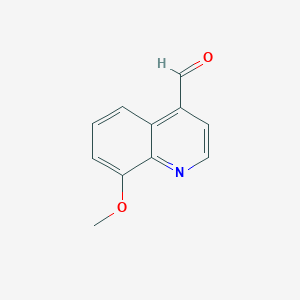
8-Methoxyquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 8-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Condensation: Reactions with primary amines typically occur in the presence of a catalyst like acetic acid.
Major Products:
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde group.
Alcohols: Produced by reduction of the aldehyde group.
科学的研究の応用
8-Methoxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Methoxyquinoline-4-carbaldehyde largely depends on its derivatives and the specific application. For instance, Schiff bases derived from this compound can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
類似化合物との比較
- 8-Hydroxyquinoline-4-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methoxyquinoline-2-carbaldehyde
Comparison: 8-Methoxyquinoline-4-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its reactivity and the types of derivatives it can form. Compared to 8-Hydroxyquinoline-4-carbaldehyde, the methoxy group is less reactive but provides different solubility and stability properties. The position of the aldehyde group also affects the compound’s reactivity and the types of reactions it can undergo .
特性
IUPAC Name |
8-methoxyquinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDVGSICZEUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
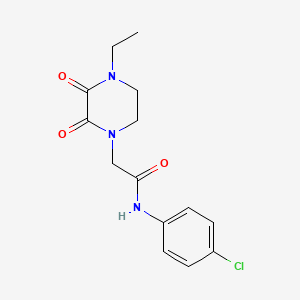
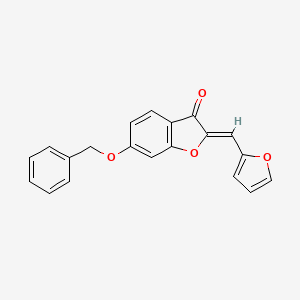
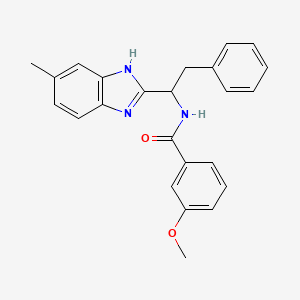
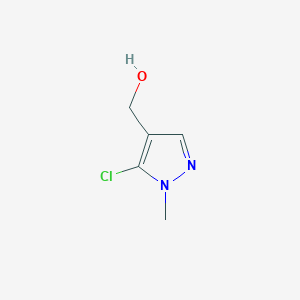
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)
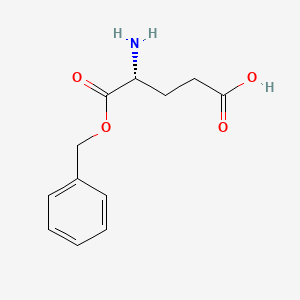
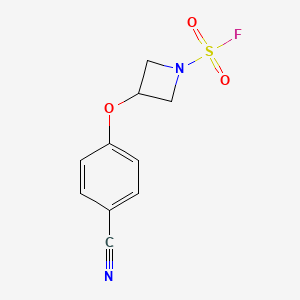

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)
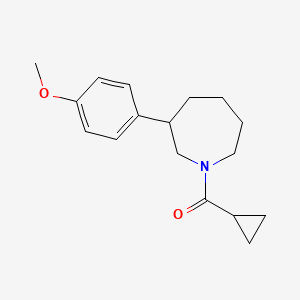
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
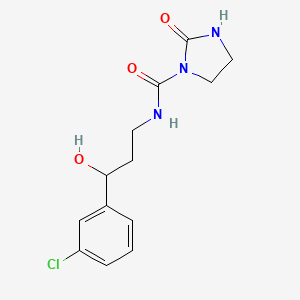
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
